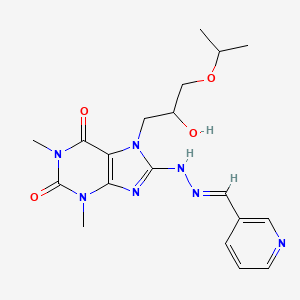

(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O4 and its molecular weight is 415.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class of compounds. Its unique structural features, including a hydrazinyl group and various functional moieties, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O5 with a molecular weight of approximately 458.5 g/mol. The compound exhibits several functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C22H30N6O5 |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 899357-88-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:

- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes.

- Gene Expression Alteration : The compound could affect gene expression profiles, leading to changes in cellular functions.

Anticancer Potential

Research indicates that purine derivatives often exhibit anticancer properties through mechanisms such as:

- Inhibition of DNA Synthesis : Compounds similar to purines can interfere with DNA replication and repair mechanisms.

- Induction of Apoptosis : Certain purine analogs induce programmed cell death in cancer cells.

A study on related purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Purine derivatives have also been noted for their antimicrobial properties. The presence of the hydrazinyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that modifications to the purine structure significantly influenced potency and selectivity against cancer cells.

-

Antimicrobial Efficacy :

- Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Análisis De Reacciones Químicas

Core Purine Dione Reactivity

The purine-2,6-dione scaffold is a bicyclic heteroaromatic system with reactive sites at N7, N8, and N9. Key reactions involve substitutions at these positions, often mediated by nucleophilic agents or electrophilic aromatic substitution (EAS).

Substitution at Position 8

The hydrazinyl group at position 8 suggests synthesis via nucleophilic displacement of a halogen or other leaving group. For example:

-

Halogen displacement : In analogous compounds, bromine at position 8 reacts with hydrazine derivatives to form hydrazinyl substituents (e.g., 8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione reacting with hydrazine to yield hydrazinyl derivatives) .

-

Amination : Primary or secondary amines can displace leaving groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Table 1: Substitution Reactions at Position 8

*Inferred from analogous hydrazine reactions .

Functionalization at Position 7

The 2-hydroxy-3-isopropoxypropyl side chain at position 7 is likely introduced via alkylation or Mitsunobu reactions.

Alkylation of Purine N7

-

Epoxide ring-opening : Glycidol derivatives react with purine bases to form hydroxypropyl side chains. Isopropoxy groups are introduced via subsequent etherification .

-

Mitsunobu reaction : Utilized to install chiral hydroxypropyl groups using DIAD/TPP and alcohols .

Table 2: Side-Chain Installation at Position 7

Hydrazone Formation with Pyridin-3-ylmethylene

The (E)-configuration of the pyridin-3-ylmethylene hydrazine moiety suggests a condensation reaction between a hydrazine and pyridine-3-carbaldehyde:

Mechanism:

-

Hydrazine activation : Hydrazine reacts with pyridine-3-carbaldehyde in ethanol under acidic (e.g., AcOH) or neutral conditions.

-

Imine formation : Elimination of water yields the hydrazone, stabilized by conjugation with the pyridine ring .

Key Conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Acetic acid (0.1 eq)

-

Temperature: Reflux (70–80°C)

-

Reaction time: 6–12 hours

Stereochemical Considerations

The (E) -configuration of the hydrazone is critical for biological activity. This stereochemistry is controlled by:

-

Thermodynamic control : Prolonged reflux favors the (E)-isomer due to steric hindrance in the (Z)-form .

-

Crystallization : Selective precipitation of the (E)-isomer from ethanol/water mixtures .

Stability and Degradation Pathways

-

Hydrolysis : The hydrazone bond is susceptible to acidic hydrolysis (pH < 3), regenerating pyridine-3-carbaldehyde and hydrazine .

-

Oxidation : The hydroxypropyl side chain may oxidize to a ketone under strong oxidative conditions (e.g., KMnO₄) .

Synthetic Route Proposal

-

Step 1 : Alkylate 7-H-purine dione with glycidyl isopropyl ether to install the 2-hydroxy-3-isopropoxypropyl group.

-

Step 2 : Introduce hydrazine at position 8 via nucleophilic displacement of a bromine atom.

-

Step 3 : Condense with pyridine-3-carbaldehyde to form the (E)-hydrazone.

Propiedades

IUPAC Name |

7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O4/c1-12(2)30-11-14(27)10-26-15-16(24(3)19(29)25(4)17(15)28)22-18(26)23-21-9-13-6-5-7-20-8-13/h5-9,12,14,27H,10-11H2,1-4H3,(H,22,23)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGLQTXECVYNRF-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.